

Adenosine Receptor 2 Signaling in Neuroinflammation: A Technical Guide

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Compound of Interest

Compound Name: Adenosine receptor antagonist 2

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This in-depth technical guide explores the core signaling pathways of adenosine A2A and A2B receptors in the context of neuroinflammation. It provides a detailed overview of the molecular mechanisms, summarizes quantitative data on the effects of receptor modulation, and offers comprehensive protocols for key experimental techniques used to investigate these pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, immunology, and drug development.

Core Signaling Pathways of Adenosine A2 Receptors in Neuroinflammation

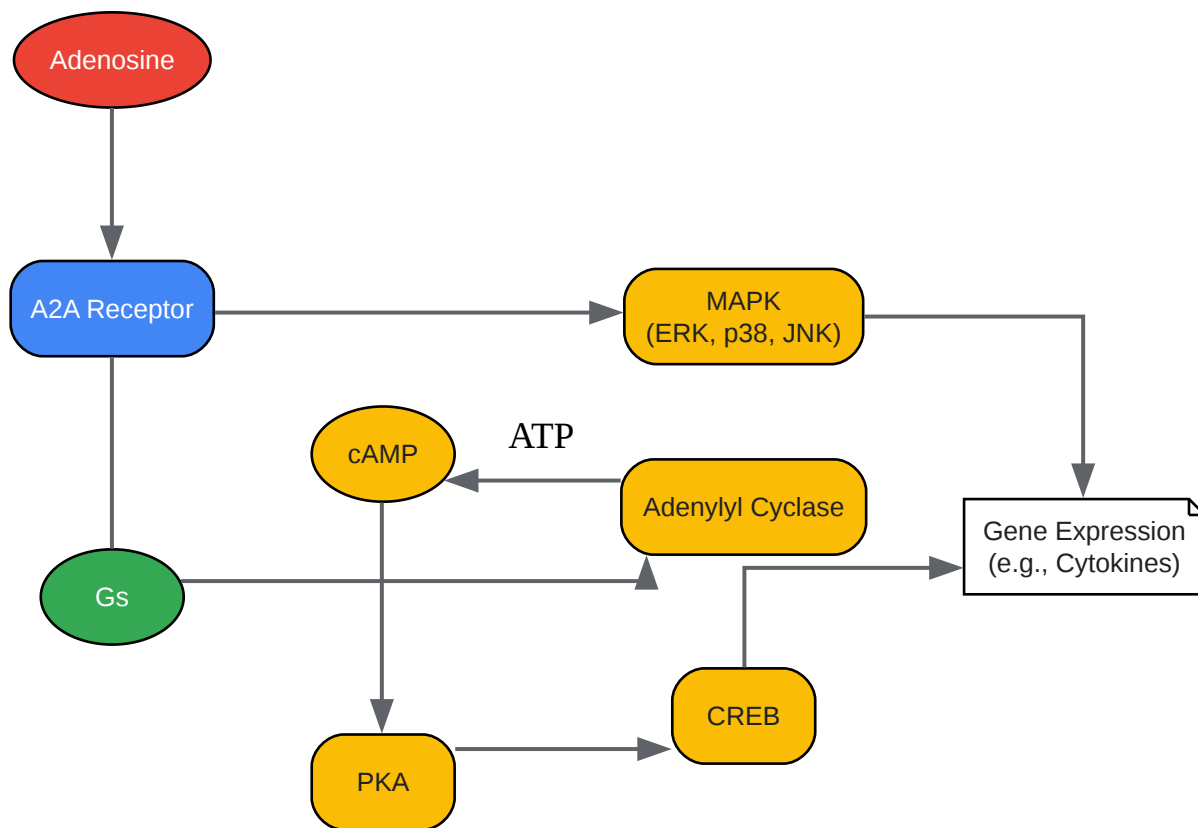
Adenosine, a purine nucleoside, is a critical signaling molecule in the central nervous system (CNS) that modulates neuroinflammation primarily through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A2A and A2B receptors, in particular, play complex and often dual roles in regulating the activity of microglia and astrocytes, the primary immune cells of the brain.

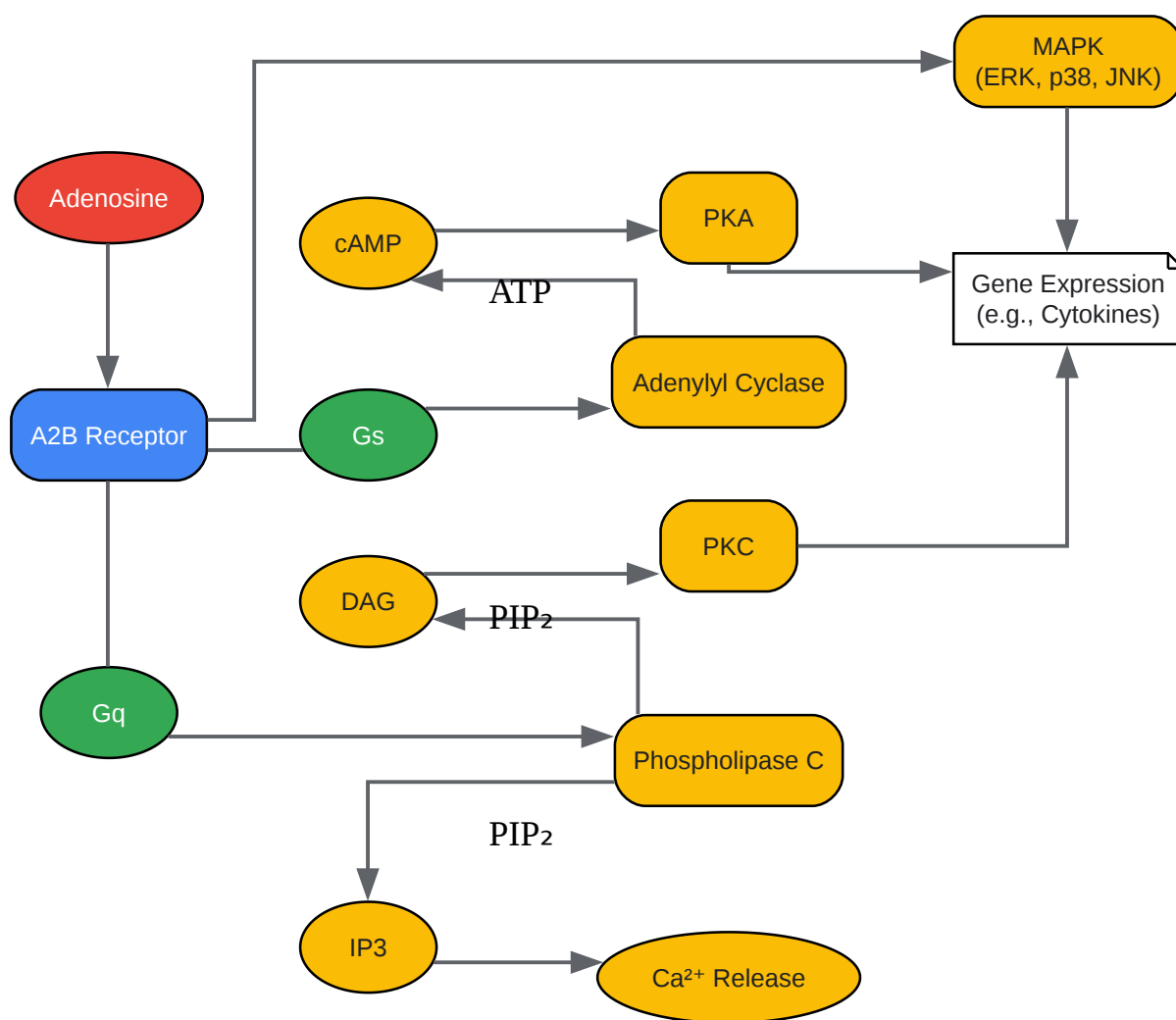
Adenosine A2A Receptor (A2AR) Signaling

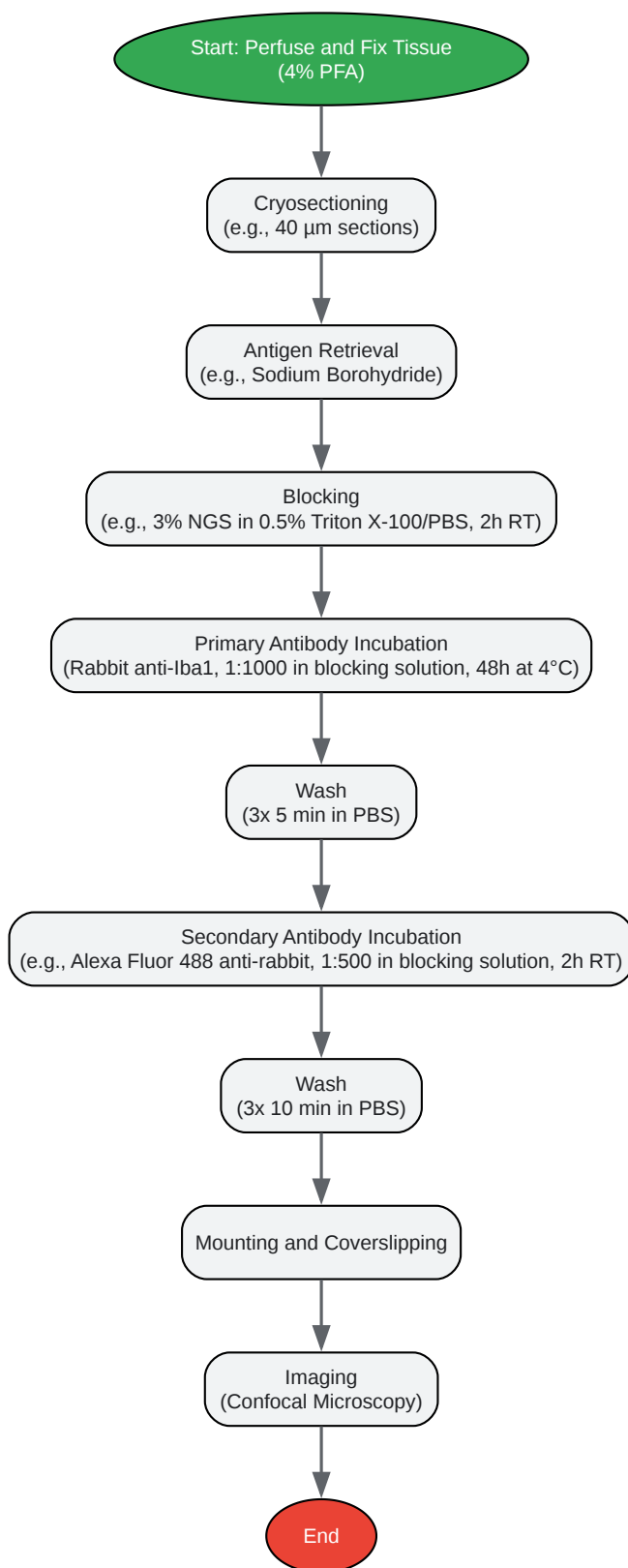
The A2A receptor is a Gs-coupled GPCR that, upon activation by adenosine, initiates a canonical signaling cascade involving the activation of adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).^{[1][2]} PKA, in turn, can phosphorylate various downstream

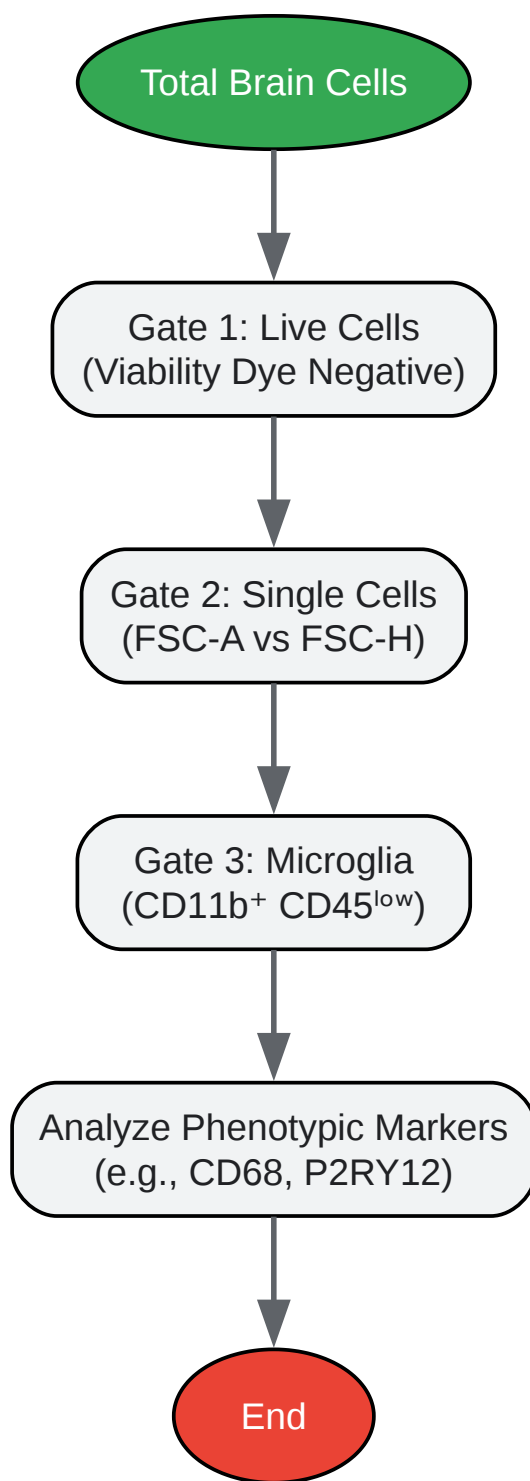
targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.[2]

Beyond the canonical cAMP/PKA pathway, A2AR signaling can also engage other pathways, such as the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK) pathways.[3] The specific downstream effects of A2AR activation are highly context-dependent, varying with the cell type, the inflammatory milieu, and the duration of receptor stimulation. In neuroinflammation, A2AR signaling can have both pro- and anti-inflammatory consequences. For instance, A2AR activation has been shown to increase the production of the anti-inflammatory cytokine IL-10, while also being implicated in the release of the pro-inflammatory cytokine IL-1 β . [1][4]









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